Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-8(14)13-9(6-12(15)18-4)5-10(16-2)7-11(13)17-3/h5,7H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSJQKGHRYHGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468781 | |
| Record name | Methyl (2-acetyl-3,5-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6512-33-0 | |
| Record name | Methyl (2-acetyl-3,5-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Friedel-Crafts Acylation and Esterification
A common approach starts with a suitably substituted aromatic precursor, such as 3,5-dimethoxyphenylacetic acid or its derivatives, which undergoes Friedel-Crafts acylation to introduce the acetyl group at the 2-position. Subsequently, the acid is converted into the methyl ester.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Acetyl chloride or acetic anhydride, AlCl3 catalyst, inert solvent (e.g., dichloromethane), 0–30°C | Introduction of acetyl group at 2-position on 3,5-dimethoxyphenyl ring |
| 2 | Esterification | Methanol, acid catalyst (e.g., sulfuric acid), reflux | Conversion of carboxylic acid to methyl ester |
This method is supported by related synthesis protocols for similar compounds, where Friedel-Crafts acylation is effective for introducing acetyl groups on electron-rich aromatic rings such as 3,5-dimethoxyphenyl derivatives.
Use of Carbodiimide-Mediated Coupling for Ester Formation
An alternative preparation method involves carbodiimide-mediated coupling reactions to form the ester bond, particularly useful for sensitive substrates.
- Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl), 4-Dimethylaminopyridine (DMAP), anhydrous dichloromethane.
- Procedure: The carboxylic acid precursor (e.g., 2-(2-acetyl-3,5-dimethoxyphenyl)acetic acid) is reacted with methanol in the presence of EDCI and DMAP at low temperature (0°C) under nitrogen atmosphere, followed by stirring at room temperature for up to 24 hours.
- Workup: Sequential washing with hydrochloric acid, saturated sodium bicarbonate, and saturated saline solutions, drying over anhydrous sodium sulfate, solvent removal by reduced pressure, and recrystallization from dichloromethane-ethyl acetate.
This method is adapted from a related patent describing the preparation of structurally similar compounds (e.g., N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide) with yields around 76% and offers mild reaction conditions that preserve sensitive functional groups.
Detailed Experimental Data from Related Preparation
| Parameter | Value/Condition | Notes |
|---|---|---|
| Starting material | 3,5-Dimethoxyphenylacetic acid | Purity > 98% |
| Acylation reagent | Acetyl chloride or acetic anhydride | Used in slight excess (1.1 eq) |
| Catalyst | Aluminum chloride (AlCl3) | Anhydrous, catalytic amount |
| Solvent | Dichloromethane or chloroform | Anhydrous, inert atmosphere |
| Temperature | 0 to 30 °C | Controlled to avoid polyacylation |
| Esterification reagent | Methanol | Excess, with acid catalyst |
| Coupling reagent (alternative) | EDCI.HCl, DMAP | For carbodiimide coupling |
| Reaction time | 24 hours (coupling) | Stirring at room temperature |
| Yield | ~70-76% | Depending on method and purification |
Notes on Purification and Characterization
- Recrystallization from dichloromethane-ethyl acetate mixture is effective for obtaining pure methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate.
- Washing steps with acidic and basic aqueous solutions remove residual reagents and by-products.
- Drying over anhydrous sodium sulfate ensures removal of moisture before solvent evaporation.
- The final product is typically a white crystalline solid with high purity.
Comparative Analysis of Preparation Methods
| Aspect | Friedel-Crafts Acylation + Esterification | Carbodiimide-Mediated Coupling |
|---|---|---|
| Reaction Conditions | Requires Lewis acid catalyst, moisture sensitive | Mild, room temperature, nitrogen atmosphere |
| Functional Group Tolerance | Moderate; sensitive groups may be affected | High; suitable for sensitive substrates |
| Yield | Moderate to good (60-75%) | Good (up to 76%) |
| Purification Complexity | Moderate | Moderate |
| Scalability | Well-established, industrially feasible | Suitable for laboratory and small scale |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(2-carboxy-3,5-dimethoxyphenyl)acetic acid.
Reduction: 2-(2-hydroxy-3,5-dimethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile compound for developing new materials and chemicals.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate, Chromium trioxide |
| Reduction | Converts acetyl group to alcohol | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Methoxy groups can be replaced with other functional groups | Halogens or nucleophiles |
Biology
Biologically, this compound has been studied for its potential interactions with biomolecules. Research indicates that it may exhibit antimicrobial properties against various bacterial strains. For example, studies have shown that derivatives of similar compounds display significant activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, indicating potential for use in developing new antibiotics .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus ATCC 43300 | 15.62 | 31.25 |
| Compound B | Micrococcus luteus ATCC 10240 | 62.5 | 1000 |
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic properties. Preliminary studies suggest that it may have anticancer effects, particularly through mechanisms that disrupt microtubule formation in cancer cells . Such actions are crucial for inhibiting tumor growth and proliferation.
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of various derivatives on human cancer cell lines (e.g., MDA-MB-435). The results indicated a range of IC50 values demonstrating significant cytotoxicity against these cells . The compound's structural features contribute to its efficacy in modulating cellular processes involved in cancer progression.
Mechanism of Action
The mechanism of action of Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Structural Analogues with Ester Variations
Ethyl 2-(3,5-dimethoxyphenyl)acetate (CAS 65976-77-4)
- Molecular Formula : C₁₂H₁₆O₄
- Key Differences : Replaces the methyl ester with an ethyl group and lacks the 2-acetyl substituent.
Methyl 2-phenylacetoacetate (CAS 16648-44-5)
Substituent Position and Functional Group Variations
Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate (CAS 17173-27-2)
Ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (Curvulin, CAS 19054-27-4)
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate (CAS 4697-57-8)
Functional Group Replacements
Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate (CID 60796972)
- Molecular Formula: C₁₁H₁₅NO₃
- Key Differences: Amino group replaces the acetyl moiety, with hydroxy and methyl groups on the phenyl ring.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Methoxy vs. Hydroxyl Groups : Methoxy-substituted compounds (e.g., this compound) exhibit higher lipid solubility, making them more suitable for crossing biological membranes, whereas hydroxylated analogues (e.g., Curvulin) are more water-soluble and prone to metabolic conjugation .
- Ester Chain Length : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, impacting their bioavailability and half-life in vivo .
- Substituent Position : Positional isomerism (e.g., 3,5- vs. 4,5-dimethoxy) alters electronic effects on the phenyl ring, influencing reactivity in electrophilic substitution reactions .
Biological Activity
Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate, also known as CID 11572382, is an organic compound with a molecular formula of C13H16O5. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article will explore these biological activities in detail, supported by relevant case studies and research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Weight: 252.27 g/mol
- CAS Number: 11572382
- Structure: The compound features a phenolic structure with two methoxy groups and an acetyl group, contributing to its biological properties.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 31.25 µg/mL | 62.5 µg/mL |
| Escherichia coli | 62.5 µg/mL | 125 µg/mL |
| Micrococcus luteus | 15.62 µg/mL | 31.25 µg/mL |
The compound's effectiveness against Staphylococcus aureus and other Gram-positive bacteria indicates its potential as an antimicrobial agent in clinical settings .
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. Results indicate that the compound exhibits a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
- DPPH Scavenging Activity: The percentage inhibition of DPPH radicals was observed to be significant at concentrations ranging from 50 to 200 µg/mL, suggesting its potential as a natural antioxidant .
3. Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties by inhibiting the proliferation of various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 µM |
| DU-145 (Prostate Cancer) | 15 µM |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapeutics .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of several compounds, including this compound, revealed that it had comparable activity to standard antibiotics against Staphylococcus aureus and Escherichia coli .
- Antioxidant Evaluation : Another research highlighted the antioxidant potential of the compound through various assays, confirming its efficacy in reducing oxidative stress markers in vitro .
Q & A
Q. Key considerations :
- Temperature control (0–5°C for acetylation to avoid over-substitution).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts like diacetylated derivatives .
- Yield optimization : Higher yields (>70%) are achieved with stoichiometric AlCl₃ and slow acetyl chloride addition .
How do structural modifications (e.g., methoxy vs. hydroxyl groups) impact the compound’s reactivity in further derivatization?
Advanced
The 3,5-dimethoxy substituents enhance electron density on the aromatic ring, facilitating electrophilic substitutions. However, replacing methoxy with hydroxyl groups (e.g., in Curvulin analogs) introduces hydrogen bonding, altering solubility and reactivity:
- Methoxy groups : Improve stability under acidic conditions but hinder nucleophilic aromatic substitutions.
- Hydroxyl groups : Increase susceptibility to oxidation, requiring protective groups (e.g., acetyl) during synthesis .
Case study : Ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (Curvulin) exhibits pH-dependent tautomerism, complicating NMR characterization .
What advanced spectroscopic and crystallographic methods are critical for unambiguous structural confirmation?
Q. Basic
NMR :
- ¹H NMR : Aromatic protons at δ 6.5–7.2 ppm (doublets for 3,5-dimethoxy substituents).
- ¹³C NMR : Acetyl carbonyl at δ 200–205 ppm; ester carbonyl at δ 170–175 ppm .
X-ray crystallography : Resolves spatial arrangement of substituents. For example, similar esters (e.g., ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate) show planar acetyl groups and dihedral angles <10° between methoxy and phenyl planes .
Advanced tip : Use DFT calculations to predict vibrational frequencies (IR) and compare with experimental data .
How can researchers address contradictions in reported bioactivity data for this compound?
Advanced
Discrepancies often arise from impurity profiles or stereochemical variations . For example:
- Impurities : Residual AlCl₃ from synthesis can catalyze degradation, producing 3,5-dimethoxybenzoic acid (detectable via HPLC with UV at 254 nm) .
- Isomerism : Knoevenagel condensation (used in analogs like methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate) may yield E/Z isomers, requiring chiral chromatography for resolution .
Recommendation : Validate purity (>95% by GC-MS) and confirm stereochemistry via NOESY or X-ray .
What methodologies are used to study the compound’s role in natural product biosynthesis?
Advanced
The compound is structurally related to fungal metabolites like Curvulin. Key approaches include:
Isolation : Fermentation of Curvularia lunata on YMG medium, followed by ethyl acetate extraction and HPLC-DAD purification .
Isotopic labeling : Feed ¹³C-labeled acetate to trace biosynthetic pathways via NMR .
Challenge : Low natural abundance (<0.1% yield) necessitates semi-synthesis for scalable studies .
How does the compound’s electronic structure influence its interactions in catalytic systems?
Advanced
The electron-rich aromatic ring participates in π-π stacking and hydrogen bonding, as seen in:
- Catalysis : Acts as a ligand in Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura), where methoxy groups stabilize Pd intermediates .
- Photocatalysis : The acetyl group enhances light absorption at 300–350 nm, useful in UV-driven reactions .
Data contradiction : Conflicting reports on catalytic efficiency may stem from solvent polarity effects (e.g., acetonitrile vs. DMF) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
